Fmoc-Agp(Boc)2-OH

Peptide Synthesis Arginine Analog Structure-Activity Relationship (SAR)

Fmoc-Agp(Boc)₂-OH (CAS 313232-63-2) is a fully orthogonal, Fmoc-protected building block for incorporating the shortened arginine analog Agp (2-amino-3-guanidinopropionic acid) via standard SPPS. Unlike generic Fmoc-Arg(Pbf)-OH, this reagent installs a side chain truncated by two methylene units, enabling precise SAR dissection of guanidinium spacing effects on RNA binding, cellular uptake, and proteolytic stability. Dual Boc protection ensures compatibility with all standard Fmoc cleavage/deprotection workflows. Exclusive procurement choice for peptidomimetic, cell-penetrating peptide, and antimicrobial peptide R&D.

Molecular Formula C29H36N4O8
Molecular Weight 568,63 g/mole
CAS No. 313232-63-2
Cat. No. B613453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Agp(Boc)2-OH
CAS313232-63-2
Synonyms313232-63-2; AmbotzFAA1772; Fmoc-Agp(Boc)2-OH; Fmoc-L-Agp(Boc)2-OH; C29H36N4O8; 6914AH; ZINC100230493; A-7725
Molecular FormulaC29H36N4O8
Molecular Weight568,63 g/mole
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(=NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C
InChIInChI=1S/C29H36N4O8/c1-28(2,3)40-26(37)32-24(33-27(38)41-29(4,5)6)30-15-22(23(34)35)31-25(36)39-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,21-22H,15-16H2,1-6H3,(H,31,36)(H,34,35)(H2,30,32,33,37,38)/t22-/m0/s1
InChIKeyKWUNKMXCVKSAEL-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Agp(Boc)2-OH: Essential Arginine Analog for Advanced Solid-Phase Peptide Synthesis


Fmoc-Agp(Boc)₂-OH (CAS: 313232-63-2) is a specialized Fmoc-protected amino acid building block used in solid-phase peptide synthesis (SPPS). It serves as a precursor for introducing the non-proteinogenic amino acid Agp (2-amino-3-guanidinopropionic acid), a shortened analog of arginine, into peptide sequences [1]. This compound features an Fmoc-protected α-amino group and dual Boc (tert-butyloxycarbonyl) protection on the guanidine side chain, making it a fully orthogonal derivative compatible with standard Fmoc-SPPS protocols . Its primary utility lies in modifying the physiochemical and biological properties of peptides by substituting the native arginine residue with a more compact guanidinium-bearing side chain.

Procurement Rationale for Fmoc-Agp(Boc)2-OH: Why Standard Arginine Reagents Cannot Substitute


Generic substitution with a standard arginine building block, such as Fmoc-Arg(Pbf)-OH, is not equivalent to using Fmoc-Agp(Boc)₂-OH. The two reagents introduce fundamentally different amino acid residues into the final peptide sequence. Fmoc-Arg(Pbf)-OH incorporates the native arginine with a three-methylene side chain, while Fmoc-Agp(Boc)₂-OH incorporates Agp, a residue with a side chain shortened by two methylene units . This structural difference is not a mere variation; it directly alters the peptide's biological properties, including RNA binding specificity, as demonstrated in studies where Agp-substituted peptides exhibited significantly different binding affinities compared to their arginine counterparts [1]. Therefore, selecting Fmoc-Agp(Boc)₂-OH is a targeted design choice to achieve a specific molecular outcome, not a simple reagent swap, making it indispensable for structure-activity relationship (SAR) studies and the development of novel peptidomimetics.

Fmoc-Agp(Boc)2-OH Comparative Evidence: Quantifying Performance Against Arginine Analogs


Fmoc-Agp(Boc)2-OH vs. Fmoc-Arg(Pbf)-OH: Structural Basis for Altered Bioactivity in Peptides

The fundamental differentiation between Fmoc-Agp(Boc)₂-OH and the standard arginine building block Fmoc-Arg(Pbf)-OH is the side chain length of the residue they introduce. Fmoc-Agp(Boc)₂-OH is used to incorporate Agp, an arginine analog with a side chain that is two methylene groups shorter than native arginine . This structural modification is not just a synthetic detail; it is the primary driver for its procurement. Studies have shown that substituting Arg with Agp in peptides leads to quantifiable changes in biological function. For instance, in the HIV Tat-derived peptide, replacing the arginine at position 56 with Agp resulted in significantly different TAR RNA binding specificity compared to the native Arg-containing peptide [1].

Peptide Synthesis Arginine Analog Structure-Activity Relationship (SAR) Peptidomimetics RNA Binding

Quantified Bioactivity Shifts: Agp Substitution in HIV Tat-Derived Peptides

A study on HIV Tat-derived peptides systematically replaced arginine residues with Agp to determine the effect on TAR RNA binding specificity. At position 56 of the Tat peptide, the TAR RNA binding specificity was ranked as Agb > Agp > Arg > Agh, demonstrating that the Agp-containing peptide had superior binding specificity compared to the native Arg-containing peptide [1]. At positions 52 and 49, the specificity followed the trend Agp > Arg > Agb > Agh, directly showing Agp outperforming the native arginine [1].

HIV Research Antiviral Peptides Tat Peptide RNA Binding Peptidomimetics Drug Delivery

Purity and Quality Control Metrics of Fmoc-Agp(Boc)2-OH

Vendor specifications for Fmoc-Agp(Boc)₂-OH provide quantitative benchmarks for purity. For instance, the Novabiochem® product line offers an assay of ≥95.0% by HPLC and ≥98% by TLC, with water content (K.F.) ≤1.0% . These purity metrics are comparable to those of the standard building block Fmoc-Arg(Boc)₂-OH, which has a specified HPLC purity of ≥91.0% and TLC purity of ≥95% . This demonstrates that despite being a specialized derivative, Fmoc-Agp(Boc)₂-OH is supplied with a high level of purity suitable for demanding research applications.

Peptide Synthesis Quality Control Amino Acid Analysis SPPS Reagents

Fmoc-Agp(Boc)2-OH vs. Fmoc-Arg(Pbf)-OH: Utility as a Drop-in Replacement in SPPS

A key practical advantage for users is that Fmoc-Agp(Boc)₂-OH can be used in 'exactly the same manner' as Fmoc-Arg(Pbf)-OH within standard Fmoc-SPPS protocols . This means no specialized equipment or unusual coupling/deprotection conditions are required. This compatibility simplifies its adoption, as researchers can seamlessly integrate it into established workflows without the need for extensive method revalidation.

Solid-Phase Peptide Synthesis SPPS Arginine Analog Reagent Compatibility

Strategic Use Cases for Fmoc-Agp(Boc)2-OH in Peptide Research and Development


Structure-Activity Relationship (SAR) Studies on Guanidinium-Rich Peptides

Fmoc-Agp(Boc)₂-OH is essential for SAR campaigns aiming to dissect the contribution of the arginine side chain length to peptide function. By systematically substituting native Arg residues with the shorter Agp residue, researchers can quantify the impact on binding affinity, cellular uptake, or enzymatic activity [1]. This is particularly valuable for optimizing peptide-based drug candidates, cell-penetrating peptides, and antimicrobial peptides where the number and spacing of guanidinium groups are critical.

Development of Novel Peptidomimetics with Enhanced Stability and Bioavailability

The introduction of the non-natural Agp residue via Fmoc-Agp(Boc)₂-OH is a key strategy for creating peptidomimetics with improved pharmacological properties. Studies on Tat-derived peptides have shown that substituting native arginines with analogs like Agp can confer high resistance to trypsin proteolysis and alter cellular internalization pathways [1]. This makes Fmoc-Agp(Boc)₂-OH a critical reagent for projects aimed at developing more stable and bioavailable therapeutic peptides.

Investigating RNA and Protein Binding Interactions

The guanidinium group of arginine is a key moiety in many protein-RNA and protein-protein interactions. Fmoc-Agp(Boc)₂-OH allows researchers to probe the steric and electrostatic requirements of these binding interfaces by shortening the side chain. The finding that Agp substitution in HIV Tat peptides enhanced TAR RNA binding specificity at several positions [1] exemplifies how this reagent can be used to fine-tune molecular recognition events, making it a powerful tool for biophysical and biochemical studies.

Synthesis of Cationic Peptides with Modified Biophysical Properties

Substituting Arg with Agp alters the overall conformation and charge distribution of a peptide. Fmoc-Agp(Boc)₂-OH enables the precise synthesis of such modified peptides. This application is relevant for studying peptide-membrane interactions, designing novel cell-penetrating peptides, and developing delivery vehicles for nucleic acids or other therapeutic cargo. The seamless integration of this building block into standard SPPS protocols ensures that these custom-designed peptides can be produced efficiently and reliably.

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